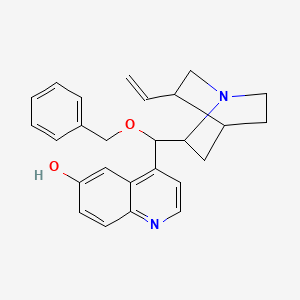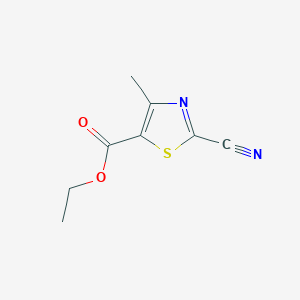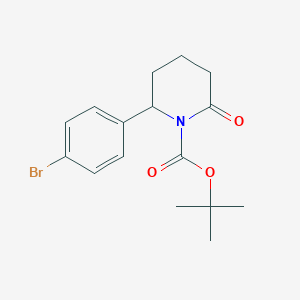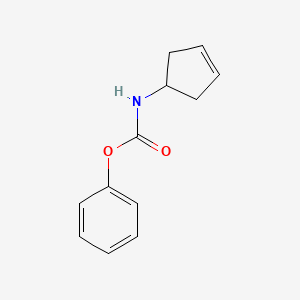
H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)(Dnp)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)(Dnp)-OH is a synthetic peptide. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide is characterized by its unique sequence and the presence of specific functional groups, such as the Dnp (dinitrophenyl) group, which can influence its chemical properties and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)(Dnp)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this peptide would follow similar principles but on a larger scale. Automation and optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, are crucial for efficient production. High-performance liquid chromatography (HPLC) is often used to purify the final product.
化学反応の分析
Types of Reactions
H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)(Dnp)-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the amino acid side chains.
Reduction: Reduction reactions can target the dinitrophenyl groups.
Substitution: Nucleophilic substitution reactions can occur at reactive sites within the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reducing agents such as sodium borohydride or dithiothreitol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfonic acids, while reduction could remove the dinitrophenyl groups, altering the peptide’s properties.
科学的研究の応用
H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)(Dnp)-OH: has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its interactions with enzymes and receptors, providing insights into protein-peptide interactions.
Medicine: Potential therapeutic applications due to its unique sequence and functional groups, which may influence biological activity.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
作用機序
The mechanism of action of H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)(Dnp)-OH depends on its interaction with specific molecular targets. The dinitrophenyl groups can interact with proteins, altering their function. The peptide sequence itself can bind to enzymes or receptors, modulating their activity. These interactions can influence various biological pathways, making the peptide a valuable tool in research.
類似化合物との比較
Similar Compounds
H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys-OH: Similar sequence but lacks the dinitrophenyl groups.
H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)-OH: Contains only one dinitrophenyl group.
H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)(Dnp)-NH2: Similar structure but with an amide group at the C-terminus.
Uniqueness
The presence of two dinitrophenyl groups in H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)(Dnp)-OH makes it unique compared to other peptides. These groups can significantly influence the peptide’s chemical reactivity and biological interactions, providing distinct properties that can be exploited in various applications.
特性
分子式 |
C41H61N13O12 |
|---|---|
分子量 |
928.0 g/mol |
IUPAC名 |
2-[2-[[2-[[2-[[2-[[2-[(2-aminobenzoyl)amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-6-(2,4-dinitroanilino)hexanoic acid |
InChI |
InChI=1S/C41H61N13O12/c1-6-23(4)34(51-32(55)21-47-36(57)26-12-7-8-13-27(26)42)39(60)52-33(22(2)3)38(59)49-29(15-11-19-46-41(43)44)37(58)48-24(5)35(56)50-30(40(61)62)14-9-10-18-45-28-17-16-25(53(63)64)20-31(28)54(65)66/h7-8,12-13,16-17,20,22-24,29-30,33-34,45H,6,9-11,14-15,18-19,21,42H2,1-5H3,(H,47,57)(H,48,58)(H,49,59)(H,50,56)(H,51,55)(H,52,60)(H,61,62)(H4,43,44,46) |
InChIキー |
SVDPRCWUGMJJJZ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12103272.png)
![(4-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl)methyl 3,5-bis(3-methylbut-2-enyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B12103274.png)
![2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid](/img/structure/B12103279.png)
![Nonanoic acid, 9-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B12103286.png)


![3-[[2-[[2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid](/img/structure/B12103291.png)

![(6-Acetyloxy-3-hydroxy-4,10,11,11-tetramethyl-9-tricyclo[5.3.1.01,5]undec-4-enyl) acetate](/img/structure/B12103296.png)
![Benzyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate](/img/structure/B12103300.png)
![1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione;[4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12103303.png)
![1-[4-Amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12103314.png)

